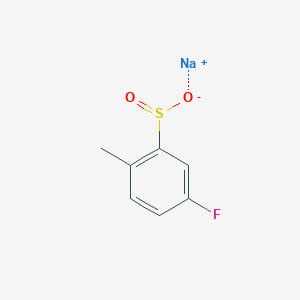

5-Fluoro-2-methylbenzenesulfinic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6FNaO2S. It is a derivative of benzenesulfinic acid, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position on the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 5-fluoro-2-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:

Sulfonation: Using sulfur trioxide or chlorosulfonic acid as sulfonating agents.

Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

Reactant Mixing: Controlled mixing of 5-fluoro-2-methylbenzene with sulfonating agents.

Reaction Control: Maintaining optimal temperature and pressure conditions.

Purification: Using crystallization or filtration techniques to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:

Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to sulfides using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: 5-Fluoro-2-methylbenzenesulfonic acid.

Reduction: 5-Fluoro-2-methylbenzenesulfide.

Substitution: Various substituted benzenesulfinic acid derivatives.

Scientific Research Applications

5-Fluoro-2-methylbenzenesulfinic acid sodium salt is used in several scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzenesulfinic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The fluorine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-2-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

2-Methylbenzenesulfinic acid sodium salt: Lacks the fluorine substitution.

5-Fluorobenzenesulfinic acid sodium salt: Lacks the methyl substitution.

Uniqueness

5-Fluoro-2-methylbenzenesulfinic acid sodium salt is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.

Biological Activity

5-Fluoro-2-methylbenzenesulfinic acid sodium salt (CAS Number: 50998763) is a sulfonic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7FO2S

- Molecular Weight : 178.19 g/mol

- Structure : The compound features a fluorine atom attached to a methyl-substituted aromatic ring with a sulfinic acid functional group.

The biological activity of this compound can be attributed to its structural characteristics, which enhance its reactivity and interaction with biological targets. The presence of the fluorine atom is known to influence the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability and affinity for target proteins.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonic acids, revealing that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating significant efficacy in inhibiting bacterial growth .

- Enzymatic Studies : In vitro assays demonstrated that the compound could inhibit key enzymes involved in bacterial metabolism. For instance, it was found to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, leading to impaired growth .

- Fluorinated Compounds in Cancer Therapy : Research into fluorinated compounds has shown potential in cancer therapy due to their ability to disrupt cellular processes. For example, studies on related fluorinated sulfonamides indicate that they can induce apoptosis in cancer cell lines by activating caspase pathways . Although direct studies on this compound are sparse, the implications from related compounds suggest potential applications in oncology.

Comparative Biological Activity Table

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;5-fluoro-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

ABGPCXQISZSNAM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.